molecular formula C8H18ClN B13259602 2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13259602
M. Wt: 163.69 g/mol
InChI Key: KZHINLJGYVOKIG-UHFFFAOYSA-N
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Description

Table 1: Molecular Features of this compound and Its Free Base

Property Hydrochloride Form Free Base
Molecular Formula C₈H₁₈ClN C₈H₁₇N
Molecular Weight (g/mol) 163.69 127.23
SMILES CC(C)(C)CC1CC1N.Cl CC(C)(C)CC1CC1N
InChIKey KZHINLJGYVOKIG-UHFFFAOYSA-N BHMNIFHNRSGALX-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Isomerism

Crystallographic data for this compound are not currently available in public databases. However, X-ray diffraction studies of structurally related compounds, such as 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls, reveal that cyclopropane rings often adopt rigid, planar conformations due to their strained geometry. The neopentyl substituent in this compound likely induces steric effects that stabilize specific conformational isomers.

The 3D conformer model available in PubChem for the free base suggests that the cyclopropane ring’s carbon atoms and the neopentyl group occupy distinct spatial orientations. This rigidity may limit rotational freedom around the cyclopropane-neopentyl bond, favoring a single dominant conformation in solid-state or solution phases. Comparative studies on similar hydrochlorides, such as 1-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride, show that salt formation can further restrict molecular flexibility by introducing ionic interactions.

Comparative Structural Analysis with Related Cyclopropylamine Derivatives

This compound belongs to a broader class of cyclopropylamine derivatives, which are valued for their structural rigidity and diverse applications. The following table contrasts its features with those of analogous compounds:

Table 2: Structural Comparison of Cyclopropylamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
2-(2,2-Dimethylpropyl)cyclopropan-1-amine HCl C₈H₁₈ClN 163.69 Neopentyl group, cyclopropane, hydrochloride
N-(2,2-Dimethylpropyl)-1-methylpiperidin-4-amine C₁₁H₂₄N₂ 184.32 Piperidine ring, neopentyl substituent
1-(1-Methylcyclopropyl)cyclopropan-1-amine HCl C₇H₁₃N 111.20 Bis-cyclopropane system, hydrochloride
N-(3-Methylbutan-2-yl)cyclopropanamine C₈H₁₇N 127.23 Branched alkyl chain, cyclopropane

Key distinctions include:

  • Substituent Complexity : The neopentyl group in this compound provides greater steric bulk compared to the simpler alkyl chains in N-(3-methylbutan-2-yl)cyclopropanamine.
  • Ring Systems : Unlike piperidine-containing derivatives, this compound relies solely on the cyclopropane ring for structural rigidity, which may influence its electronic and steric properties.
  • Salt Formation : The hydrochloride salt form enhances polarity relative to neutral analogs like the free base, potentially improving crystallinity and solubility.

These structural variations underscore the compound’s unique position within the cyclopropylamine family, balancing steric demand, electronic effects, and ionic character.

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-8(2,3)5-6-4-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H

InChI Key

KZHINLJGYVOKIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC1N.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Alkenes with Bulky Alkyl Substituents

A common route to cyclopropylamines involves cyclopropanation of alkenes bearing the desired alkyl substituent:

  • Step 1: Synthesis of an alkene with a 2,2-dimethylpropyl substituent (e.g., 2,2-dimethylpropyl-substituted alkene).
  • Step 2: Cyclopropanation using reagents such as trimethylsulfoxonium iodide with a strong base (NaH or NaOH) in DMSO to form the cyclopropane ring.
  • Step 3: Functional group manipulation to introduce the amine group, often via conversion of a carboxylic acid or ester intermediate to an amide or hydrazide, followed by reduction or substitution to the amine.

Conversion of Cyclopropanecarboxylic Acid Derivatives to Amines

  • Cyclopropanecarboxylic acids bearing bulky substituents can be converted to acid chlorides using thionyl chloride (SOCl2) in aprotic solvents like toluene.
  • The acid chloride is then reacted with ammonia or methyl formate/ammonia to form amides.
  • The amides can be converted to amines by reduction or by Hofmann rearrangement-type reactions.

Direct Amination via Hydrazide Intermediates

  • Hydrazides can be prepared by reacting acid chlorides with hydrazine.
  • Subsequent reduction or rearrangement steps yield the primary amine.
  • This method is advantageous for avoiding harsh conditions that could open the cyclopropane ring.

Salt Formation

  • The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in methanol or aqueous media.
  • This step improves compound stability and facilitates isolation as a white solid with good yield (e.g., 76% yield reported for related cyclopropanamine hydrochlorides).

Example Synthesis Scheme (Hypothetical for this compound)

Step Reagents/Conditions Description Yield/Notes
1 Alkene synthesis with 2,2-dimethylpropyl substituent Preparation of the alkene precursor Literature precedent for alkene synthesis
2 Trimethylsulfoxonium iodide, NaH, DMSO, RT Cyclopropanation to form 2-(2,2-dimethylpropyl)cyclopropane derivative Typically high yields, stereoselectivity depends on conditions
3 SOCl2, toluene, reflux Conversion of carboxylic acid to acid chloride Efficient conversion, monitored by TLC
4 NH3 or methyl formate + NH3 Formation of amide intermediate Mild conditions, careful control to avoid ring opening
5 Reduction (e.g., LiAlH4) or Hofmann rearrangement Conversion of amide to primary amine Requires anhydrous conditions
6 HCl in MeOH, 25°C, 2 h Formation of hydrochloride salt Yields ~75%, white solid precipitate

Analytical and Research Data Supporting Preparation

  • Yields: Cyclopropanation and subsequent amine formation steps typically yield 60–80%, depending on stereochemistry and substituent bulk.
  • Purity: Hydrochloride salts are isolated as white crystalline solids with melting points around 200 °C (related compounds).
  • Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the cyclopropane ring and amine presence.
  • Safety and Scalability: Use of toluene and aprotic solvents, careful temperature control, and avoidance of explosive intermediates (e.g., azides) are critical for scale-up.

Comparative Notes on Related Cyclopropanamine Syntheses

Method Advantages Disadvantages
Cyclopropanation of alkenes + amine introduction Straightforward, adaptable to various substituents Requires strong bases, possible stereochemical complexity
Acid chloride to amide to amine Well-established, good for purity Multiple steps, sensitive to moisture
Hydrazide intermediates Avoids harsh reductions Additional synthetic steps, hydrazine handling risks
Direct amination via multicomponent reactions (recent advances) Potential for higher efficiency and diversity Requires optimization, may not be established for bulky substituents

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between 2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride and related compounds:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Purity Key Applications/Notes
2-(2,2-Dimethylpropyl)cyclopropan-1-amine HCl C₈H₁₆ClN Neopentyl (2,2-dimethylpropyl) ~161.7 (free base) ≥95% Synthetic intermediate; steric studies
2-Phenyl-1-propanamine hydrochloride C₉H₁₂ClN Phenyl 169.65 N/A Marketed chemical; consumption data tracked
trans-2-(3-Chlorophenyl)cyclopropan-1-amine HCl C₉H₁₁Cl₂N 3-Chlorophenyl 216.1 95% Research reagent; halogenated analog
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl C₉H₁₀ClF₂N 3,4-Difluorophenyl 221.6 N/A Ticagrelor impurity/intermediate
2-(Dimethylamino)isopropyl chloride HCl C₅H₁₃Cl₂N Dimethylamino, isopropyl 170.07 N/A Lab reagent; alkylamine derivative

Key Structural Differences and Implications

Substituent Bulkiness : The neopentyl group in the target compound imposes greater steric hindrance compared to phenyl or halogenated phenyl groups. This may reduce binding affinity in biological systems but enhance selectivity in certain reactions .

Amine Functionalization: Compounds like 2-(dimethylamino)isopropyl chloride hydrochloride demonstrate how tertiary amines influence solubility and reactivity, contrasting with the primary amine in the target compound .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : Cyclopropane amines with aromatic substituents (e.g., 3,4-difluorophenyl) are critical in synthesizing cardiovascular drugs like Ticagrelor, where stereochemistry and substituent positioning dictate activity .
  • Research Reagents : Halogenated derivatives (e.g., trans-2-(3-chlorophenyl)cyclopropan-1-amine HCl) are widely used in medicinal chemistry for structure-activity relationship (SAR) studies .
  • Discontinued Compounds : Some analogs, such as 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine HCl, are discontinued, highlighting the importance of substituent optimization for commercial viability .

Biological Activity

2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride, also known as 1-(2,2-Dimethylpropyl)cyclopropanamine hydrochloride, is an organic compound characterized by its unique cyclopropane structure and amine functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biological systems.

  • Molecular Formula : C₈H₁₇N·HCl
  • Molecular Weight : Approximately 165.69 g/mol
  • Structure : The compound features a cyclopropane ring substituted with a 2,2-dimethylpropyl group and an amine functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group enables the formation of hydrogen bonds and ionic interactions with various biomolecules, influencing their functional pathways. This interaction is crucial for modulating neurotransmitter systems and other biochemical processes.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity, particularly in neuropharmacology. Its structural characteristics allow it to interact with neurotransmitter receptors, potentially modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInteraction with neurotransmitter receptors, influencing mood and cognition
Antioxidant ActivityPotential to reduce oxidative stress
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Case Studies

  • Neuropharmacological Study :
    A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Oxidative Stress Research :
    Another research focused on the antioxidant properties of the compound. In vitro assays demonstrated that it effectively scavenged free radicals, contributing to a reduction in oxidative stress markers in cellular models.
  • Anti-inflammatory Research :
    A study evaluated the anti-inflammatory effects of the compound in a mouse model of inflammation. The administration of this compound resulted in decreased levels of inflammatory cytokines, highlighting its potential therapeutic applications in inflammatory diseases.

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical reactions involving cyclopropanecarboxylic acid and 2,2-dimethylpropylamine under controlled conditions. This compound serves as a building block for more complex organic molecules and has potential applications in drug development.

Table 2: Synthesis Pathways

MethodDescription
Reaction with Cyclopropanecarboxylic AcidA common method involves the reaction under acidic conditions to yield the desired amine product.
Catalytic MethodsIndustrial synthesis may utilize catalysts to enhance yield and purity.

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